2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide
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Overview
Description
2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is a heterocyclic compound that features a benzamide group attached to a chlorinated oxazolo-pyridine ring
Mechanism of Action
Target of Action
Similar compounds have been evaluated for their anti-tubercular activity againstMycobacterium tuberculosis H37Ra .
Mode of Action
The molecular interactions of similar compounds in docking studies reveal their suitability for further development . This suggests that these compounds may interact with their targets in a way that inhibits the growth or function of the target organism or cell.
Biochemical Pathways
Similar compounds have been shown to exhibit significant activity against mycobacterium tuberculosis h37ra , suggesting that they may interfere with the biochemical pathways essential for the survival and replication of this bacterium.
Result of Action
Similar compounds have shown significant inhibitory activity against mycobacterium tuberculosis h37ra . This suggests that the compound may have a similar effect, potentially leading to the inhibition of growth or function of this bacterium.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide typically involves the formation of the oxazolo-pyridine ring followed by the introduction of the benzamide group. One common method involves the cyclization of a suitable precursor, such as a 2-aminopyridine derivative, with an appropriate chlorinating agent under controlled conditions. The reaction is often carried out in the presence of a base and a solvent like dimethylformamide (DMF) or dichloromethane (DCM).
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. This could include the use of continuous flow reactors and automated synthesis equipment to ensure consistent production quality.
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom can be substituted with other nucleophiles.
Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to yield different derivatives.
Coupling Reactions: It can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form more complex molecules.
Common Reagents and Conditions
Substitution: Reagents like sodium methoxide or potassium tert-butoxide in solvents like methanol or ethanol.
Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.
Coupling: Palladium catalysts and boronic acids in the presence of bases like potassium carbonate.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce biaryl compounds.
Scientific Research Applications
2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide has several scientific research applications:
Medicinal Chemistry: It is investigated for its potential as a pharmacophore in drug design, particularly for its anti-inflammatory and anticancer properties.
Biological Studies: The compound is used in studies to understand its interaction with biological targets, such as enzymes and receptors.
Industrial Applications: It can be used as an intermediate in the synthesis of more complex organic molecules for various industrial applications.
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)acetamide
- 2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)propionamide
Uniqueness
2-chloro-N-(6-methyl[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide is unique due to its specific structural features, such as the presence of the benzamide group and the chlorinated oxazolo-pyridine ring. These features contribute to its distinct chemical reactivity and potential biological activity, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
2-chloro-N-(6-methyl-[1,2]oxazolo[5,4-b]pyridin-3-yl)benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10ClN3O2/c1-8-6-7-10-12(18-20-14(10)16-8)17-13(19)9-4-2-3-5-11(9)15/h2-7H,1H3,(H,17,18,19) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCMJGFVWNSVGRO-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(C=C1)C(=NO2)NC(=O)C3=CC=CC=C3Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.70 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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